(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
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Description
(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs. It has been found to be more selective to ENT2 than to ENT1 . It inhibits the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Pharmacokinetics
It has been observed that the compound reduces the maximum rate (vmax) of uridine transport in ent1 and ent2 without affecting the michaelis constant (km), indicating that it inhibits ents in an irreversible and non-competitive manner .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of uridine and adenosine transport through ENT1 and ENT2. This results in the disruption of nucleotide synthesis and regulation of adenosine function .
Biochemical Analysis
Biochemical Properties
(4-(2-Fluorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues, important for nucleotide synthesis and chemotherapy . This compound has been shown to inhibit both ENT1 and ENT2, with a greater selectivity towards ENT2 .
Cellular Effects
In cellular models, this compound has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the reduction of the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be displaced with excess washing, suggesting potential long-term effects on cellular function .
Transport and Distribution
Given its inhibitory effects on ENTs, it is likely that this compound may interact with these transporters during its cellular distribution .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-15-3-1-2-4-17(15)23-5-7-25(8-6-23)19(26)16-13-18(22-14-21-16)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHVJLUOARTFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.